4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
Description
This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,3-thiazole ring substituted with a 2,5-dimethoxyphenyl group. The triazole moiety is further substituted with a methyl group at position 5 and a phenyl group at position 1.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-19(22-23-24(13)14-7-5-4-6-8-14)20-21-17(12-27-20)16-11-15(25-2)9-10-18(16)26-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMBCQJTVWUCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final compound is obtained by coupling these two heterocyclic systems under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Crystallographic Properties
Comparison with Halogenated Derivatives (Compounds 4 and 5):
Compounds 4 and 5 (described in ) share the thiazole-triazole core but differ in substituents:
- Compound 4 : 4-(4-chlorophenyl) and 4-fluorophenyl groups.
- Compound 5 : 4-(4-bromophenyl) and 4-fluorophenyl groups.
Both exhibit isostructural triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The halogen substituents (Cl, Br) induce minor adjustments in crystal packing, favoring C–H···X (X = halogen) and π–π interactions . In contrast, the target compound’s 2,5-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, likely reducing halogen-like intermolecular interactions while enhancing solubility .
Table 1: Crystallographic and Physical Properties
Table 2: Predicted Bioactivity Parameters
Key Research Findings and Implications
Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (target compound) improve solubility but may reduce membrane permeability compared to halogenated analogs (Compounds 4, 5, 9c) .
Crystal Packing Flexibility : Halogenated derivatives prioritize halogen bonding, while methoxy-substituted compounds rely on C–H···O and π–π interactions, affecting thermal stability and formulation .
Biological Trade-offs : The target compound’s dimethoxy groups could enhance target selectivity in enzyme inhibition but may require structural optimization for potency .
Biological Activity
The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.43 g/mol. The structure features a triazole ring linked to a thiazole moiety and a dimethoxyphenyl group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various triazoles against Gram-positive and Gram-negative bacteria. The compound in focus demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .
Anticancer Properties
Triazoles have been extensively studied for their anticancer potential. The compound has shown cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. In vitro studies reported IC50 values indicating that it effectively inhibits cell proliferation. For instance, compounds structurally similar to this triazole have exhibited IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features. The presence of the dimethoxyphenyl group is crucial for enhancing its potency against cancer cells. SAR studies suggest that electron-donating groups on the phenyl ring improve activity by stabilizing interactions with biological targets .
Study 1: Antibacterial Efficacy
In a comparative study, triazole derivatives were synthesized and evaluated for their antibacterial properties. The compound demonstrated superior activity against multi-drug resistant strains compared to traditional antibiotics, indicating its potential as a new therapeutic agent in treating resistant infections .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of various triazoles included this compound, which was tested on human breast cancer cell lines (MCF-7). Results showed significant inhibition of cell growth with an IC50 value of 1.78 µg/mL, suggesting that modifications to the triazole structure can lead to enhanced anticancer activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.43 g/mol |
| Antibacterial Activity | MIC against S. aureus: 0.125 µg/mL |
| Anticancer Activity | IC50 against MCF-7: 1.78 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
